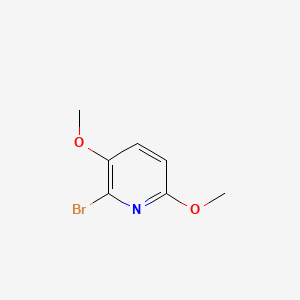

2-Bromo-3,6-dimethoxypyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-3,6-dimethoxypyridine is a chemical compound with the molecular formula C7H8BrNO2 and a molecular weight of 218.05 . It is typically stored at room temperature and has a physical form of powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8BrNO2/c1-10-5-3-4-6(11-2)9-7(5)8/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 218.05 .科学的研究の応用

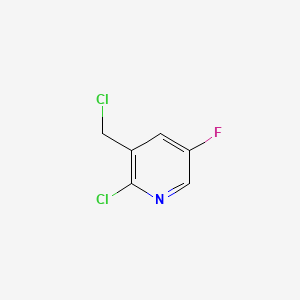

Synthesis of Complex Compounds

The synthesis and reactivity of 2-Bromo-3,6-dimethoxypyridine have been extensively studied, demonstrating its utility in the formation of various complex molecules. For instance, it has been employed in the synthesis of 2,2′,6,6′-Tetramethoxy-4,4′-diphenylphosphinoyl-3,3′-bipyridyl, showcasing its role in forming bipyridyl compounds with potential applications in coordination chemistry and as ligands in catalysis (Chen Yu-yan, 2004). Additionally, its involvement in the regioselective ortho-lithiation of halopyridines further emphasizes its significance in introducing functional groups at specific positions on the pyridine ring, leading to the synthesis of compounds like 3-Bromo-2,6-dimethoxy-4-diphenylphosphinopridine with potential in developing phosphorus-containing ligands (Yuyin Chen et al., 2004).

Metal Complex Formation

This compound is also instrumental in the synthesis of metal complexes, highlighting its role in inorganic chemistry. The formation of (Pyrazolyl)pyridine ruthenium(III) complexes from derivatives of this compound demonstrates its utility in constructing metal-organic frameworks and complexes for various applications, including catalysis and biological studies (Reinner O. Omondi et al., 2018). Such complexes have been explored for their reactivity, substitution reactions, and even minimal cytotoxic activity against certain cell lines, suggesting potential in medicinal chemistry and material science.

Antioxidant Properties and Biological Activity

Research into the synthesis and properties of derivatives of this compound has revealed interesting antioxidant properties. For example, the study of a series of 6-substituted-2,4-dimethyl-3-pyridinols derived from 3-bromopyridine precursors, including modifications of the this compound structure, has shown these compounds to possess significant antioxidant properties, indicating their potential in developing therapeutic agents (M. Wijtmans et al., 2004).

作用機序

Target of Action

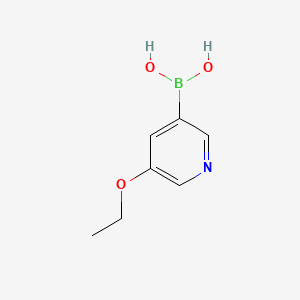

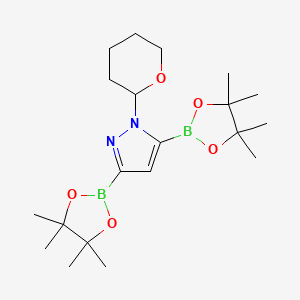

Bromopyridines are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . In these reactions, the bromopyridine acts as an electrophile, reacting with organoboron reagents .

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, 2-Bromo-3,6-dimethoxypyridine would undergo oxidative addition with a palladium catalyst to form a palladium-bromopyridine complex . This complex would then undergo transmetalation with an organoboron reagent, followed by reductive elimination to form the coupled product .

Result of Action

As a reagent in organic synthesis, its primary effect would be the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling .

特性

IUPAC Name |

2-bromo-3,6-dimethoxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-10-5-3-4-6(11-2)9-7(5)8/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMCFWNOIAZLZSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)OC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716542 |

Source

|

| Record name | 2-Bromo-3,6-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1211525-11-9 |

Source

|

| Record name | 2-Bromo-3,6-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![D-[1-13C]Erythro-pent-2-ulose](/img/structure/B594759.png)

![3-[[(8alpha,9S)-6'-Methoxycinchonan-9-yl]aMino]-4-[[4-(trifluoroMethyl)phenyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B594766.png)

![4-{[(2Z)-But-2-en-1-yl]oxy}benzoyl fluoride](/img/structure/B594775.png)